4-(p-Tolyl)-3-cyclohexen-1-ylamine
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Overview
Description
4-(p-Tolyl)-3-cyclohexen-1-ylamine is an organic compound that features a cyclohexene ring substituted with a p-tolyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-3-cyclohexen-1-ylamine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclohexenone, followed by reductive amination. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-3-cyclohexen-1-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(p-Tolyl)-3-cyclohexen-1-ylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-3-cyclohexen-1-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(p-Tolyl)-3-cyclohexen-1-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(p-Tolyl)-3-cyclohexen-1-one: Contains a carbonyl group instead of an amine.
4-(p-Tolyl)-3-cyclohexen-1-yl chloride: Contains a chloride group instead of an amine.
Properties
CAS No. |
64011-56-9 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-6,13H,7-9,14H2,1H3 |
InChI Key |
ZSYWHMATOWIXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(CC2)N |
Origin of Product |
United States |
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